Protizinic Acid
Description
RN given refers to cpd without isomeric designation; NM refers to (+-)-isomer; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQMKHNDXWGCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864444 | |
| Record name | Protizinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13799-03-6 | |
| Record name | Protizinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13799-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protizinic acid [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013799036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protizinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protizinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTIZINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N40195UTPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protizinic Acid: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protizinic acid is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifactorial, involving the modulation of key enzymatic pathways in the inflammatory cascade. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by available quantitative data, generalized experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of several key components of the arachidonic acid pathway and other inflammatory processes. The primary reported mechanisms include the inhibition of phospholipase A2 (PLA2), reduction of oxygen radical production, and inhibition of protein denaturation. While its direct effects on cyclooxygenase (COX) enzymes are not explicitly detailed in the readily available literature, its impact on prostaglandin-mediated effects strongly suggests an interaction with this pathway.
Inhibition of Phospholipase A2 (PLA2)
A significant aspect of this compound's mechanism is its ability to inhibit phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme responsible for the hydrolysis of membrane phospholipids, leading to the release of arachidonic acid, the precursor for prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively reduces the availability of the substrate for downstream inflammatory mediator synthesis. This upstream inhibition contributes to its broad anti-inflammatory profile.[1]
Modulation of the Prostaglandin System
This compound has been shown to possess a broader pharmacological activity on the prostaglandin system compared to other NSAIDs like indomethacin and ibuprofen.[1] It effectively inhibits arachidonic acid-induced erythema, a classic indicator of prostaglandin-mediated inflammation.[1] Furthermore, it also inhibits erythema induced by prostaglandin E2 (PGE2) directly, suggesting a potential downstream effect on prostaglandin signaling or receptor interaction.[1]
Inhibition of Oxygen Radical Production
Inflammatory processes are often associated with the production of reactive oxygen species (ROS), or oxygen radicals, which contribute to tissue damage. This compound has been demonstrated to inhibit the production of these oxygen radicals, further contributing to its anti-inflammatory and tissue-protective effects.[1]
Inhibition of Protein Denaturation
Protein denaturation is a key event in the inflammatory response, contributing to the autoantigenic stimulus in certain inflammatory conditions. This compound is a potent inhibitor of protein denaturation, which is a recognized mechanism of anti-inflammatory activity for many NSAIDs.[3]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activities of this compound from various in vitro and in vivo experimental models.
| Parameter | Assay | Value | Reference |
| IC50 | Phospholipase A2 (PLA2) Inhibition | 2.1 x 10-4 M (210 µM) | [1][2] |
| IC50 | Platelet Aggregation (Arachidonic Acid-Induced) | 5.55 x 10-5 M | [3] |
| IC50 | Protein Denaturation Inhibition | 0.89 x 10-5 M | [3] |
| ED30 | Carrageenan-Induced Edema (Oral Admin.) | 18.0 mg/kg | [3] |
| ED50 | Ultraviolet Erythema (Oral Admin.) | 1.07 mg/kg | [3] |
Experimental Protocols
The following are generalized protocols representative of the types of experiments used to characterize the activity of this compound. Note: These are not the specific protocols from the cited literature but are based on standard pharmacological assays.
Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This assay measures the enzymatic activity of PLA2 by titrating the fatty acids released from a lecithin substrate.
-
Substrate Preparation: A lecithin emulsion is prepared in a buffer containing calcium chloride (a cofactor for PLA2).
-
Reaction Initiation: The reaction is initiated by adding a known amount of PLA2 enzyme to the lecithin emulsion maintained at a specific pH (e.g., 8.0) and temperature (e.g., 37°C).
-
Titration: The liberated free fatty acids are continuously titrated with a standardized solution of sodium hydroxide (NaOH) to maintain a constant pH.
-
Inhibitor Testing: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with various concentrations of the compound before adding it to the substrate.
-
Calculation: The rate of NaOH consumption is proportional to the PLA2 activity. The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the enzyme activity compared to a control without the inhibitor.
Arachidonic Acid-Induced Erythema in Guinea Pigs
This in vivo assay assesses the ability of a compound to inhibit inflammation induced by arachidonic acid.
-
Animal Preparation: Hartley guinea pigs are used for the experiment. A designated area on the dorsal skin is shaved.
-
Compound Administration: this compound or a vehicle control is administered orally to the animals at a specified dose (e.g., 30 mg/kg).
-
Induction of Erythema: After a set period to allow for drug absorption, a solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to the shaved area of the skin.
-
Erythema Scoring: The intensity of the resulting erythema (redness) is visually scored at various time points after the application of arachidonic acid.
-
Evaluation: The anti-inflammatory effect is determined by comparing the erythema scores in the drug-treated group to the vehicle-treated control group.
Inhibition of Protein Denaturation Assay
This in vitro assay evaluates the ability of a compound to prevent the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, induced by heat or other denaturing agents.
-
Reaction Mixture Preparation: A reaction mixture containing a solution of BSA or egg albumin and various concentrations of this compound is prepared in a buffered solution.
-
Induction of Denaturation: The reaction mixtures are incubated at a temperature that induces protein denaturation (e.g., 72°C) for a specific duration (e.g., 5 minutes).
-
Measurement of Turbidity: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm). Increased turbidity indicates increased protein denaturation.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the samples containing this compound to that of a control sample without the inhibitor. The IC50 value is the concentration of this compound that results in a 50% inhibition of protein denaturation.
Visualizing the Mechanism of Action
The following diagrams illustrate the known points of intervention of this compound in the inflammatory cascade.
Caption: Inhibition of Phospholipase A2 and Prostaglandin-mediated effects by this compound.
Caption: Generalized workflow for the in vitro protein denaturation inhibition assay.
Conclusion and Future Directions
This compound is a non-steroidal anti-inflammatory agent with a mechanism of action that includes the inhibition of phospholipase A2, reduction of oxygen radical production, and prevention of protein denaturation. These actions collectively contribute to its observed anti-inflammatory, analgesic, and antipyretic effects.
A significant gap in the current understanding of this compound's mechanism is the lack of specific data on its direct inhibitory effects on the cyclooxygenase isoforms, COX-1 and COX-2. Future research should focus on elucidating the specific interactions of this compound with these key enzymes to provide a more complete picture of its pharmacological profile and to better contextualize its therapeutic applications and potential side effects relative to other NSAIDs. Furthermore, the publication of detailed experimental protocols used in the characterization of this compound would be of great value to the scientific community.
References
Protizinic Acid molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protizinic acid is a non-steroidal anti-inflammatory agent (NSAID) with demonstrated anti-inflammatory and antipyretic properties. As a phenothiazine derivative, its mechanism of action and pharmacological profile present a subject of interest for researchers in inflammation and pain management. This technical guide provides a comprehensive overview of the molecular characteristics, pharmacological data, and known mechanisms of action of this compound.
Molecular and Physicochemical Data
This compound, chemically known as 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, possesses the following molecular attributes:
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₇NO₃S | [1][2][3] |
| Molecular Weight | 315.39 g/mol | [1][2] |
| IUPAC Name | 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | [2] |
| CAS Number | 13799-03-6 | [2] |
Pharmacological Data
The anti-inflammatory potency of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative data from these studies, comparing its activity with other NSAIDs where available.
In Vitro Anti-Inflammatory Activity
| Assay | This compound (IC₅₀) | Indomethacin (IC₅₀) | Ibuprofen (IC₅₀) | Reference |
| Phospholipase A₂ (PLA₂) Inhibition | 210 µM | No effect at 300 µM | No effect at 300 µM | [1][4] |
| Protein Denaturation | 0.89 x 10⁻⁵ M | - | - | [5] |
| Platelet Aggregation (Arachidonic Acid-Induced) | 5.55 x 10⁻⁵ M | - | - | [5] |
In Vivo Anti-Inflammatory Activity
| Model | This compound | Indomethacin | Diclofenac Sodium | Reference |
| Carrageenan-Induced Edema (rat) | ED₃₀: 18.0 mg/kg (oral) | More potent | More potent | [5] |
| Ultraviolet Erythema (guinea pig) | ED₅₀: 1.07 mg/kg (oral) | Less potent | - | [5] |
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects primarily through the inhibition of Phospholipase A₂ (PLA₂). This enzyme is critical for the liberation of arachidonic acid from the cell membrane phospholipids, which is the rate-limiting step in the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA₂, this compound effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Experimental Protocols
Phospholipase A₂ (PLA₂) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PLA₂ activity.
Principle: This assay measures the enzymatic hydrolysis of a phospholipid substrate by PLA₂. The inhibition of this reaction by a test compound is quantified.
Generalized Protocol:
-
Substrate Preparation: Prepare a suitable fluorescently labeled phospholipid substrate in a buffer solution.
-
Enzyme and Inhibitor Preparation: Prepare solutions of PLA₂ enzyme and various concentrations of this compound.
-
Reaction Initiation: In a microplate, combine the PLA₂ enzyme solution with the this compound solutions (or vehicle control) and pre-incubate for a specified time.
-
Assay: Initiate the enzymatic reaction by adding the phospholipid substrate to the wells.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of hydrolysis is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound is a measure of its anti-inflammatory effect.
Generalized Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment.
-
Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and this compound treatment groups). Administer the respective substances orally or via intraperitoneal injection.
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Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. Determine the ED₃₀ or ED₅₀ value, the dose that causes 30% or 50% inhibition of edema.
Ultraviolet (UV) Erythema in Guinea Pigs
Objective: To assess the ability of this compound to reduce UV-induced skin inflammation.
Principle: Exposure of the skin to UV radiation causes an inflammatory reaction known as erythema (redness). The effectiveness of a topically or orally administered compound in reducing this erythema is evaluated.
Generalized Protocol:
-
Animal Preparation: Use albino guinea pigs. The dorsal skin is carefully shaved 24 hours before the experiment.
-
Grouping and Administration: Divide the animals into groups and administer this compound or a control substance.
-
UV Exposure: Anesthetize the animals and expose a defined area of the shaved dorsal skin to a controlled dose of UV-B radiation to induce a distinct erythema.
-
Erythema Scoring: At specific time points after UV exposure (e.g., 4, 8, and 24 hours), visually score the intensity of the erythema based on a predefined scale.
-
Data Analysis: Compare the erythema scores of the treated groups with the control group to determine the percentage of inhibition. Calculate the ED₅₀ value.
Conclusion
This compound is a potent NSAID with a clear mechanism of action involving the inhibition of Phospholipase A₂, a key upstream enzyme in the inflammatory cascade. The provided data and generalized protocols offer a foundational resource for researchers and professionals in drug development to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate its detailed signaling interactions and to establish comprehensive safety and efficacy profiles in various inflammatory conditions.
References
- 1. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The UV erythema test as a model to investigate the anti-inflammatory potency of topical preparations--reevaluation and optimization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis pathways for 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
An In-Depth Technical Guide on the Synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the plausible synthetic pathways for the preparation of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, a phenothiazine derivative of interest for further investigation. Due to the absence of direct literature on the synthesis of this specific compound, this guide proposes a rational, multi-step synthetic route based on established chemical transformations of the phenothiazine scaffold and related heterocyclic systems.
Proposed Synthetic Pathway
The most logical synthetic approach to 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid involves a convergent strategy. This begins with the construction of the core phenothiazine ring system, followed by functionalization at the 2-position to introduce a precursor to the propanoic acid side chain. The final steps involve the elaboration of this precursor to the target carboxylic acid.
The key intermediate is the 2-acetyl derivative, 1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one, which is a known compound (CAS 13956-07-5)[1]. From this intermediate, a Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis presents a reliable method for obtaining the desired propanoic acid.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are generalized procedures based on analogous reactions found in the literature. Researchers should optimize these conditions for the specific substrates.
Step 1: Synthesis of 7-Methoxyphenothiazine
This step involves the cyclization of 3-methoxydiphenylamine with sulfur. This reaction is a variation of the Bernthsen reaction.[2]
-
Materials: 3-methoxydiphenylamine, sulfur, iodine (catalyst), high-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether).
-
Procedure:
-
To a solution of 3-methoxydiphenylamine in the chosen solvent, add elemental sulfur and a catalytic amount of iodine.
-
Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 4-8 hours. The reaction should be monitored by TLC.
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove unreacted sulfur and solvent.
-
Recrystallize the crude product from a suitable solvent like ethanol or toluene to yield pure 7-methoxyphenothiazine.
-
Step 2: N-Methylation to 7-Methoxy-10-methylphenothiazine
The nitrogen at the 10-position of the phenothiazine ring is alkylated in this step.
-
Materials: 7-methoxyphenothiazine, a strong base (e.g., sodium hydride or potassium carbonate), methyl iodide, and an aprotic polar solvent (e.g., DMF or THF).
-
Procedure:
-
Suspend 7-methoxyphenothiazine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at 0 °C and stir the mixture for 30-60 minutes to form the phenothiazine anion.
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Add methyl iodide dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 3: Friedel-Crafts Acylation to 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one
This is a standard electrophilic aromatic substitution to introduce the acetyl group at the electron-rich 2-position.[3]
-
Materials: 7-methoxy-10-methylphenothiazine, acetyl chloride, a Lewis acid catalyst (e.g., aluminum chloride), and an inert solvent (e.g., dichloromethane or carbon disulfide).
-
Procedure:
-
Dissolve 7-methoxy-10-methylphenothiazine in the solvent and cool to 0 °C under an inert atmosphere.
-
Add the Lewis acid portion-wise, followed by the dropwise addition of acetyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography on silica gel.
-
Step 4: Horner-Wadsworth-Emmons Reaction
This reaction converts the acetyl group into an acrylate ester.[4][5]
Caption: Horner-Wadsworth-Emmons reaction workflow.
-
Materials: 1-(7-methoxy-10-methylphenothiazin-2-yl)ethan-1-one, triethyl phosphonoacetate, a base (e.g., sodium hydride), and an anhydrous solvent (e.g., THF).
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise. Stir until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.
-
Add a solution of the starting ketone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude acrylate ester by column chromatography.
-
Step 5: Catalytic Hydrogenation
The double bond of the acrylate ester is reduced to a single bond.
-
Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propenoate, a catalyst (e.g., 10% Palladium on carbon), a solvent (e.g., ethanol or ethyl acetate), and a hydrogen source (hydrogen gas).
-
Procedure:
-
Dissolve the acrylate ester in the solvent in a hydrogenation flask.
-
Add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the crude saturated ester, which can be used in the next step without further purification if sufficiently pure.
-
Step 6: Saponification
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoate, a base (e.g., sodium hydroxide or lithium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water), and an acid for workup (e.g., 1M HCl).
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with the acid, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid.
-
Data Presentation
Since no experimental data is available for the target compound and its intermediates, the following table provides estimated physicochemical properties based on the respective functional groups and the phenothiazine core. These are for reference only and should be confirmed experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted 1H NMR (ppm, characteristic peaks) |
| 7-Methoxyphenothiazine | C₁₃H₁₁NOS | 229.30 | 160-170 | 6.5-7.5 (aromatic-H), 3.8 (OCH₃), 8.5 (NH) |
| 7-Methoxy-10-methylphenothiazine | C₁₄H₁₃NOS | 243.32 | 90-100 | 6.6-7.6 (aromatic-H), 3.8 (OCH₃), 3.4 (NCH₃) |
| 1-(7-Methoxy-10-methylphenothiazin-2-yl)ethan-1-one | C₁₆H₁₅NO₂S | 285.36 | 130-140 | 7.0-8.0 (aromatic-H), 3.9 (OCH₃), 3.5 (NCH₃), 2.5 (COCH₃) |
| 2-(7-Methoxy-10-methylphenothiazin-2-yl)propanoic acid | C₁₇H₁₇NO₃S | 315.39 | 180-190 | 12.0 (COOH), 6.8-7.8 (aromatic-H), 3.8 (OCH₃), 3.7 (CH), 3.4 (NCH₃), 1.5 (CH₃) |
Conclusion
The synthesis of 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid is achievable through a well-precedented, multi-step synthetic sequence. The key steps involve the formation of the substituted phenothiazine core, Friedel-Crafts acylation to install a two-carbon chain, and subsequent elaboration to the propanoic acid via a Horner-Wadsworth-Emmons reaction, reduction, and saponification. The provided protocols offer a solid foundation for the laboratory synthesis of this and related phenothiazine derivatives for further research and development. Careful optimization of each step will be necessary to achieve satisfactory yields and purity.
References
- 1. 13956-07-5 CAS MSDS (1-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Protizinic Acid as a Phospholipase A2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of protizinic acid's role as an inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and laboratory workflows.
Quantitative Data: Inhibitory Potency of this compound
This compound has been identified as an inhibitor of phospholipase A2 activity. The following table summarizes the key quantitative measure of its inhibitory potency as reported in the literature. For comparative context, data on other non-steroidal anti-inflammatory drugs (NSAIDs) from the same study are included.
| Compound | Target Enzyme | IC50 Value (M) | Source |
| This compound | Phospholipase A2 (PLA2) | 2.1 x 10⁻⁴ | [1] |
| Indomethacin | Phospholipase A2 (PLA2) | No significant inhibition at 3 x 10⁻⁴ M | [1] |
| Ibuprofen | Phospholipase A2 (PLA2) | No significant inhibition at 3 x 10⁻⁴ M | [1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols: Assessing Phospholipase A2 Inhibition
The precise experimental protocol used to determine the IC50 value of this compound is detailed in a 1982 Japanese-language publication by Ohnishi et al.[1]. Due to the limited accessibility of a direct translation of this specific methodology, a representative experimental protocol for an in vitro phospholipase A2 inhibition assay, based on common radiometric methods, is provided below for illustrative purposes.
Representative Protocol: Radiometric Phospholipase A2 Assay
This protocol is adapted from established methods for measuring PLA2 activity using a radiolabeled substrate.[2]
Objective: To determine the inhibitory effect of a compound on PLA2 activity by measuring the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Enzyme: Purified phospholipase A2
-
Substrate: L-α-dipalmitoyl-(2-[9,10(N)-³H]palmitoyl)-phosphatidylcholine (radiolabeled) and unlabeled L-α-dipalmitoyl-phosphatidylcholine (carrier)
-
Buffer: 0.1 M Glycine-NaOH buffer, pH 9.0
-
Cofactors and Additives: CaCl₂, bovine serum albumin (BSA), sodium deoxycholate
-
Test Compound: this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Termination Solution: 5% Triton X-100 with EDTA
-
Extraction Solvent: Hexane with 0.1% acetic acid
-
Scintillation Cocktail and Counter
Procedure:
-
Substrate Preparation: The radiolabeled substrate is diluted with the cold carrier to a final concentration of 1 mM and dissolved in 80% ethanol containing 25 mM sodium deoxycholate.[2]
-
Reaction Mixture Preparation: In a reaction tube, combine the Glycine-NaOH buffer, CaCl₂, BSA, and sodium deoxycholate.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction tubes. Include a control tube with the solvent alone.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of phospholipase A2 (e.g., 0.01 units) to the reaction mixture. The total reaction volume is typically 1.0 ml.[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding the termination solution (Triton X-100 with EDTA).[2] The EDTA chelates the Ca²⁺ ions, which are essential for PLA2 activity.
-
Product Extraction: Add the extraction solvent (hexane with acetic acid) to the reaction tubes to separate the released radiolabeled fatty acid (in the organic phase) from the unhydrolyzed phospholipid substrate (in the aqueous phase).[2]
-
Quantification: Transfer an aliquot of the hexane layer to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
Phospholipase A2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of phospholipase A2 in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators. It also depicts the point of inhibition by this compound.
Caption: Inhibition of PLA2 by this compound blocks arachidonic acid release.
General Experimental Workflow for PLA2 Inhibition Assay
The diagram below outlines the typical steps involved in an in vitro experiment to assess the inhibitory activity of a compound against phospholipase A2.
Caption: Workflow for determining the IC50 of a PLA2 inhibitor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Protizinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protizinic Acid (PRT) is a non-steroidal anti-inflammatory agent (NSAID) belonging to the phenothiazine class of compounds.[1] It has demonstrated potent anti-inflammatory properties in various preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the efficacy and safety of this compound. The provided methodologies are based on established experimental models and published data on this compound and other NSAIDs.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the prostaglandin synthesis pathway. It has been shown to inhibit phospholipase A2 (PLA2) activity, which is a key enzyme responsible for the release of arachidonic acid from the cell membrane.[1] Arachidonic acid is the precursor for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting PLA2, this compound reduces the availability of arachidonic acid, thereby decreasing the production of prostaglandins.[1]
Additionally, this compound has been observed to affect the production of oxygen radicals, further contributing to its anti-inflammatory profile.[1]
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: Anti-inflammatory Activity of this compound
| Experimental Model | Species | Endpoint | This compound Value | Potency Ranking | Reference |
| Carrageenan-induced Edema | Rat | ED30 (oral) | 18.0 mg/kg | Third (after Indomethacin and Diclofenac) | [1] |
| Ultraviolet Erythema | Guinea Pig | ED50 (oral) | 1.07 mg/kg | Most potent among 15 agents tested | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Endpoint | This compound Value | Potency Ranking | Reference |
| Protein Denaturation | IC50 | 0.89 x 10⁻⁵ M | Most potent among all agents tested | [1] |
| Platelet Aggregation (Arachidonic Acid-induced) | IC50 | 5.55 x 10⁻⁵ M | Sixth (after Indomethacin, Diclofenac, etc.) | [1] |
| Phospholipase A2 (PLA2) Activity | IC50 | 2.1 x 10⁻⁴ M | - | [1] |
Table 3: Ulcerogenic Activity
| Finding | Conclusion | Reference |
| Compared to its potent anti-inflammatory activity, this compound appeared to have a relatively weak ulcerogenic activity. | Favorable safety profile regarding gastric side effects compared to other NSAIDs. | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (various doses, e.g., 10, 20, 40 mg/kg)
-
Positive control (Indomethacin)
-
-
Compound Administration: Administer this compound, vehicle, or positive control orally via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Determine the ED30 (the dose that causes a 30% reduction in edema).
-
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Ultraviolet (UV) Erythema in Guinea Pigs
This model assesses the anti-inflammatory effect of a compound against UV-induced skin inflammation.
Materials:
-
Albino guinea pigs (300-400 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Indomethacin)
-
UV lamp (emitting UVB)
-
Shielding material with small apertures (e.g., 1 cm diameter)
-
Erythema scoring scale (e.g., 0-4 scale)
Procedure:
-
Animal Preparation: Depilate the dorsal skin of the guinea pigs 24 hours before UV exposure.
-
Grouping: Randomly divide the animals into treatment groups.
-
Compound Administration: Administer this compound, vehicle, or positive control orally.
-
UV Exposure: One hour after compound administration, expose a defined area of the depilated skin to a controlled dose of UVB radiation. Use a shield to protect the surrounding skin.
-
Erythema Scoring: Visually assess the intensity of erythema at the irradiated site at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after UV exposure using a scoring system (e.g., 0 = no erythema, 4 = severe erythema with edema).
-
Data Analysis:
-
Calculate the mean erythema score for each group at each time point.
-
Determine the ED50 (the dose that causes a 50% reduction in the erythema score).
-
Ulcerogenic Activity Assessment in Rats
This protocol is a general guideline for assessing the gastric ulcerogenic potential of NSAIDs.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle
-
Positive control (e.g., Indomethacin, known to be ulcerogenic)
-
Dissecting microscope or magnifying glass
-
Ulcer scoring scale
Procedure:
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Compound Administration: Administer high doses of this compound, vehicle, or positive control orally. The doses should be multiples of the anti-inflammatory effective dose.
-
Observation Period: House the animals individually and provide water ad libitum.
-
Euthanasia and Stomach Excision: Euthanize the rats 4-6 hours after compound administration. Carefully dissect and remove the stomach.
-
Stomach Examination: Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents. Examine the gastric mucosa for any signs of hemorrhage, erosions, or ulcers using a dissecting microscope.
-
Ulcer Scoring: Score the severity of gastric lesions based on their number and size. A common scoring system is:
-
0: No lesions
-
1: Hyperemia
-
2: 1-5 small lesions (1-2 mm)
-
3: >5 small lesions or 1 medium lesion (2-4 mm)
-
4: >2 medium lesions or 1 large lesion (>4 mm)
-
5: Perforated ulcers
-
-
Data Analysis: Calculate the mean ulcer index for each group.
Safety and Toxicology
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Disclaimer: The information provided in these application notes and protocols is for guidance purposes only. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
Application Note: Development of a Prostaglandin Synthesis Assay for Protizinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid compounds with diverse hormone-like effects that are key mediators of inflammation, pain, and fever.[1][2] Their synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[3][4] Arachidonic acid is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] PGH2 is further metabolized to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[2]
Protizinic acid is a non-steroidal anti-inflammatory agent with a pharmacological profile that suggests it may possess a broader mechanism of action than traditional NSAIDs.[7][8] Studies have shown that this compound not only inhibits prostaglandin synthesis but also demonstrates inhibitory effects on phospholipase A2 (PLA2), with a reported IC50 value of 2.1 x 10⁻⁴ M.[7] This dual inhibition of both PLA2 and COX pathways could offer a more comprehensive anti-inflammatory effect.
This application note provides a detailed protocol for a cell-based assay to determine the inhibitory effect of this compound on PGE2 synthesis. This assay can be used to quantify its potency (e.g., IC50) and to compare its activity with other standard NSAIDs.
Principle of the Assay
This protocol describes a cell-based assay using a cell line, such as murine macrophages (RAW 264.7) or human lung epithelial cells (A549), that can be stimulated to produce prostaglandins.[9] Cells are first pre-incubated with various concentrations of this compound or a control inhibitor. Subsequently, the cells are stimulated to induce the expression of COX-2 and initiate the synthesis of prostaglandins. The concentration of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by measuring the reduction in PGE2 production compared to untreated, stimulated cells.
Data Presentation
The results of the prostaglandin synthesis assay can be summarized in the following tables to facilitate comparison and analysis.
Table 1: Inhibition of PGE2 Synthesis by this compound
| This compound Conc. (µM) | Absorbance (450 nm) | PGE2 Conc. (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Table 2: Comparative IC50 Values for Inhibition of PGE2 Synthesis
| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | |
| Indomethacin (Non-selective) | ||
| Celecoxib (COX-2 Selective) |
Experimental Protocols
Materials and Reagents
-
This compound
-
RAW 264.7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) for cell stimulation
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
PGE2 ELISA Kit (commercially available)
-
Indomethacin (positive control)
-
Celecoxib (positive control)
-
96-well cell culture plates
-
Microplate reader
Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This protocol details the steps for treating cells with this compound, stimulating prostaglandin production, and preparing samples for analysis.
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Also, prepare solutions for positive controls (e.g., Indomethacin, Celecoxib).
-
The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or controls.
-
Include a "vehicle control" group that receives medium with the same concentration of DMSO as the compound-treated wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL to stimulate PGE2 production. Do not add LPS to the "unstimulated" control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Sample Collection:
Protocol 2: Quantification of PGE2 by ELISA
This protocol outlines the general steps for using a commercial PGE2 ELISA kit. Note: Always refer to the specific manufacturer's instructions provided with the kit.
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as directed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.
-
-
Assay Procedure (based on a competitive ELISA):
-
Add a specific volume of the collected cell culture supernatant or standards to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-labeled PGE2 to each well.[11]
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).[11] During this incubation, the PGE2 in the sample and the HRP-labeled PGE2 compete for binding to the limited number of antibody sites.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.[11]
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2 in treated sample / PGE2 in vehicle control)] x 100
-
Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Prostaglandin synthesis pathway and points of inhibition.
Caption: Workflow for the cell-based PGE2 inhibition assay.
Caption: Logical flow of this compound's anti-inflammatory action.
References
- 1. Flavocoxid Inhibits Phospholipase A2, Peroxidase Moieties of the Cyclooxygenases (COX), and 5-Lipoxygenase, Modifies COX-2 Gene Expression, and Acts as an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: In Vitro Assays for Indomethacin
Disclaimer: Regarding "Protizinic Acid"
Initial searches did not yield information on a compound named "this compound" in established chemical or biological databases. It is possible that this is a novel, proprietary, or fictional compound. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Indomethacin , a well-documented nonsteroidal anti-inflammatory drug (NSAID), as a representative example. All data, protocols, and troubleshooting advice provided herein pertain to Indomethacin and are intended to demonstrate the requested format.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for common in vitro assays involving Indomethacin.
Frequently Asked Questions (FAQs)
Q1: My Indomethacin is not fully dissolving in my cell culture medium. What should I do?
A1: Indomethacin has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always prepare fresh dilutions from the stock solution for each experiment.
Q2: I am observing significant cell death in my assay, even at low concentrations of Indomethacin. What could be the cause?
A2: While Indomethacin's primary mechanism is COX inhibition, it can induce cytotoxicity at higher concentrations or after prolonged exposure, often through apoptosis. First, confirm that the cell death is not due to the solvent (e.g., DMSO) by running a vehicle control. If the toxicity is from Indomethacin, consider reducing the incubation time or the concentration range used in your experiment. It is also crucial to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold of Indomethacin for your specific cell line.
Q3: Why am I seeing variable IC50 values for Indomethacin in my COX inhibition assays?
A3: Variability in IC50 values can stem from several sources:
-
Enzyme Purity and Source: The purity and source (recombinant vs. native) of the COX-1 and COX-2 enzymes can significantly affect results.
-
Substrate Concentration: The concentration of arachidonic acid used in the assay can influence the apparent inhibitory activity.
-
Assay Format: Different assay formats (e.g., colorimetric, fluorometric, luminescent) have varying sensitivities and can yield different IC50 values.
-
Incubation Time: Pre-incubation time of the enzyme with Indomethacin can impact the degree of inhibition observed.
Standardizing these parameters across experiments is critical for reproducibility.
Troubleshooting Guides
Problem: Inconsistent Results in LPS-induced PGE2 Production Assay
You are treating macrophages (e.g., RAW 264.7) with Indomethacin followed by LPS stimulation to measure the inhibition of Prostaglandin E2 (PGE2) production, but your results are not consistent.
Possible Causes and Solutions:
-
Cell Passage Number: High-passage number cells may have an altered response to LPS.
-
Solution: Use cells within a consistent, low passage range for all experiments.
-
-
LPS Activity: The potency of LPS can vary between lots and suppliers.
-
Solution: Test each new lot of LPS to determine the optimal concentration for robust PGE2 production. Run a full LPS dose-response curve.
-
-
Timing of Treatment: The timing of Indomethacin treatment relative to LPS stimulation is crucial.
-
Solution: A common approach is to pre-treat cells with Indomethacin for 1-2 hours before adding LPS. Create a standardized timeline for all experiments.
-
-
Incomplete Cell Lysis for PGE2 Measurement: Inefficient extraction of PGE2 from the cell supernatant can lead to artificially low readings.
-
Solution: Ensure your sample collection includes a centrifugation step to pellet cell debris before collecting the supernatant for ELISA or other measurement techniques.
-
Logical Workflow for Troubleshooting Inconsistent PGE2 Data
Caption: Troubleshooting workflow for inconsistent PGE2 assay results.
Quantitative Data Summary
The following table summarizes typical IC50 values for Indomethacin against COX-1 and COX-2 enzymes from various sources. Note that values can differ based on assay conditions.
| Enzyme Target | Assay Type | IC50 Value (nM) | Reference Cell/Enzyme Source |
| Human COX-1 | Recombinant Enzyme Assay | 10 - 30 | Purified recombinant protein |
| Human COX-2 | Recombinant Enzyme Assay | 100 - 300 | Purified recombinant protein |
| Murine COX-1 | Whole Blood Assay | ~50 | Murine whole blood |
| Murine COX-2 | LPS-stimulated J774 cells | ~250 | J774 macrophage cell line |
Experimental Protocols
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for measuring the peroxidase activity of COX-2, which is inhibited by compounds like Indomethacin.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme cofactor
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Indomethacin stock solution (in DMSO)
-
96-well microplate
-
Microplate reader (absorbance at 590-620 nm)
Methodology:
-
Prepare Reagents: Dilute the COX-2 enzyme, heme, and TMPD in chilled Tris-HCl buffer to their final working concentrations.
-
Add Inhibitor: Add 1 µL of various concentrations of Indomethacin (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add Enzyme: Add 150 µL of the COX-2 enzyme solution containing heme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the TMPD probe solution, followed by 20 µL of the arachidonic acid solution to initiate the reaction.
-
Read Plate: Immediately read the absorbance of the plate at 590 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percent inhibition against the log concentration of Indomethacin and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: Indomethacin's Mechanism of Action
Indomethacin functions by blocking the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. This action reduces inflammation, pain, and fever.
Caption: Mechanism of action of Indomethacin via COX enzyme inhibition.
optimizing the solubility and stability of Protizinic Acid in vitro
Technical Support Center: Protizinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility and stability of this compound for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core physicochemical properties?
This compound is a non-steroidal anti-inflammatory agent (NSAID) with anti-inflammatory and antipyretic properties.[1] Its mechanism of action involves the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[1] Its chemical structure is based on a phenothiazine core. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₃S | [2] |
| Molar Mass | 315.4 g/mol | |
| IUPAC Name | 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid | |
| XLogP3 | 3.8 | [2] |
| Known Target | Phospholipase A2 (PLA2) |[1][3] |
Q2: Why is this compound challenging to work with in aqueous solutions?
The primary challenge stems from its poor water solubility. The XLogP3 value of 3.8 indicates that the compound is significantly more soluble in lipids than in water (lipophilic).[2] This hydrophobicity makes it difficult to dissolve directly in aqueous buffers like PBS or cell culture media at concentrations required for many in vitro assays, often leading to precipitation.
Q3: What are the primary stability concerns for this compound?
The phenothiazine core of this compound is susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and certain pH conditions. This oxidative degradation can lead to a loss of biological activity and a visible color change in the solution. Hydrolysis, particularly at acidic or basic pH extremes, may also contribute to its degradation over time.[4][5]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
-
Cause: The compound's high lipophilicity prevents direct dissolution in aqueous systems.
-
Solution Workflow:
-
Prepare a Concentrated Stock in an Organic Solvent: Do not attempt to dissolve this compound directly in aqueous buffers. First, create a high-concentration stock solution in an organic solvent. See Table 2 for recommendations and Protocol 1 for a detailed method.
-
Serial Dilution: Serially dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
Check for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, proceed to the next troubleshooting step.
-
Table 2: Recommended Organic Solvents for Stock Solution Preparation
| Solvent | Typical Starting Concentration | Notes |
|---|---|---|
| DMSO | 10-50 mM | Preferred for most cell-based assays. Ensure final DMSO concentration is non-toxic to your system (typically <0.5%). |
| Ethanol | 10-25 mM | A viable alternative to DMSO. Check for cell line sensitivity. |
| Methanol | 10-25 mM | Can be used for analytical purposes but is toxic to live cells. |
Problem: My compound precipitates when I dilute the organic stock into my aqueous medium.
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a small percentage of organic solvent.
-
Solutions (from simplest to most complex):
-
pH Adjustment: this compound is an acidic compound. Increasing the pH of the final buffer above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt. Test a range of pH values (e.g., 7.4 to 8.5) to find an optimal balance between solubility and experimental compatibility.[6][7] See Protocol 2 .
-
Use of Co-solvents: A co-solvent system can increase the solubility of hydrophobic compounds by reducing the interfacial tension between the compound and the aqueous solution.[6][8] This involves having a higher percentage of an organic solvent in the final solution. See Table 3 for examples.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][8] Consider adding 0.01-0.1% Tween® 80 or Pluronic® F-68 to your final buffer.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate guest molecules like this compound, forming a more water-soluble inclusion complex.[6][9] Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Table 3: Example Co-solvent Systems for Enhanced Aqueous Solubility
| Co-solvent System | Ratio (v/v) | Application Notes |
|---|---|---|
| DMSO / PBS | Up to 5% / 95% | Check cellular tolerance. May not be sufficient for high concentrations. |
| Ethanol / Water | 10% / 90% | Useful for non-cell-based assays. |
| PEG 400 / Water | 20% / 80% | Polyethylene glycol (PEG) is a less toxic co-solvent option for some applications. |
Below is a workflow diagram to guide your solubility optimization efforts.
Troubleshooting Guide: Stability Issues
Problem: My this compound solution has changed color (e.g., yellow/brown) or I'm seeing a loss of activity over time.
-
Cause: This strongly suggests chemical degradation, most likely due to oxidation of the phenothiazine ring.[10] This process can be accelerated by exposure to light, oxygen, and non-optimal pH.
-
Solutions:
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil. Phenothiazines are notoriously light-sensitive.
-
Minimize Oxygen Exposure: Prepare solutions with de-gassed buffers. For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Control pH: Store stock solutions in an unbuffered organic solvent (like DMSO). For aqueous solutions, maintain a neutral pH unless a basic pH is required for solubility. Avoid highly acidic or alkaline conditions during storage.[5]
-
Use Freshly Prepared Solutions: The most reliable way to avoid degradation is to prepare solutions fresh for each experiment from a properly stored solid or concentrated stock.
-
Confirm Degradation: Use an analytical method like HPLC to quantify the amount of parent this compound remaining and to detect the appearance of degradation peaks. See Protocol 3 for a general approach.
-
Table 4: Recommended Storage Conditions for this compound
| Form | Temperature | Light | Atmosphere | Duration |
|---|---|---|---|---|
| Solid Powder | -20°C | Protect from light (amber vial) | Normal | Months to years |
| Organic Stock (DMSO) | -20°C or -80°C | Protect from light (amber vial) | Normal (or inert gas for long-term) | Weeks to months |
| Aqueous Solution | 2-8°C | Protect from light | Use immediately | < 24 hours |
The diagram below illustrates the mechanism of action and potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound powder in a microfuge tube or appropriate vial. For example, to make 1 mL of a 10 mM stock, weigh 3.154 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended in Table 4 .
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or TRIS) with different pH values, such as 7.2, 7.6, 8.0, and 8.4.
-
Dilute Stock: For each pH value, add the required volume of your this compound DMSO stock to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration remains constant across all samples.
-
Equilibrate: Gently mix and allow the solutions to equilibrate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the solubility at each pH.
Protocol 3: General Protocol for Stability Assessment by HPLC
-
Objective: To quantify the percentage of intact this compound remaining over time under specific conditions (e.g., temperature, pH, light exposure).
-
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time (e.g., starting with 60:40 Acetonitrile:Buffer).
-
This compound standard of known concentration.
-
-
Method:
-
Sample Preparation: Prepare the this compound solution in the desired matrix (e.g., PBS at pH 7.4) and divide it into separate vials for each time point and condition. Store vials under the test conditions.
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample and the standard onto the HPLC system.
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (a UV scan should be performed, but a starting point is often near 210 nm or 254 nm).[11]
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the standard.
-
Integrate the peak area for each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time to determine the degradation kinetics. Look for the appearance of new peaks, which correspond to degradation products.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound (C17H17NO3S) [pubchemlite.lcsb.uni.lu]
- 3. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. | Semantic Scholar [semanticscholar.org]
- 11. shimadzu.com [shimadzu.com]
troubleshooting unexpected results in Protizinic Acid experiments
Disclaimer: The term "Protizinic Acid" does not correspond to a recognized compound in scientific literature. This guide addresses troubleshooting for Protocatechu-ic Acid (PCA) , a widely researched dihydroxybenzoic acid with a similar name, to provide a relevant and scientifically accurate resource.
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during experiments with Protocatechuic Acid (PCA).
Troubleshooting Guide
This section addresses specific unexpected results in a question-and-answer format.
Category 1: Solubility, Stability, and Reagent Preparation
Question: My PCA solution is not fully dissolving or is precipitating out of solution. What should I do? Answer: This is a common issue due to PCA's limited water solubility.
-
Solvent Choice: PCA is sparingly soluble in water but freely soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][2] For cell culture experiments, prepare a concentrated stock solution in DMSO or ethanol.
-
Final Concentration: When diluting the stock solution into aqueous buffers (e.g., PBS or cell culture media), ensure the final concentration of the organic solvent is minimal, as it can have physiological effects on cells.[2] Typically, a final DMSO concentration below 0.1% is recommended.
-
pH Adjustment: The solubility of phenolic acids can be pH-dependent. Anthocyanins, which metabolize into PCA, are more stable in acidic environments and decompose in neutral or alkaline conditions.[3] Depending on your experimental buffer, a slight adjustment in pH might improve solubility, but this must be compatible with your experimental system.
-
Temperature: Gently warming the solution may aid dissolution, but be cautious of potential degradation. Always cool the solution to room temperature before use, especially before pH measurement.[4]
Question: I am observing a color change in my PCA stock solution over time. Is it still usable? Answer: PCA is a phenolic acid and can be susceptible to oxidation, which may cause a color change from a white or light brown crystalline powder to a darker shade upon exposure to air.[3]
-
Storage: Store solid PCA at -20°C for long-term stability (stable for ≥4 years under these conditions).[2]
-
Solution Storage: Aqueous solutions are not recommended for storage longer than one day.[2] For stock solutions in organic solvents, purge the vial with an inert gas (like nitrogen or argon), store at -20°C, and use promptly.
-
Best Practice: Always prepare fresh dilutions from your stock solution immediately before an experiment to ensure consistency and activity.
Category 2: Inconsistent Results in Cell-Based Assays
Question: My cell viability (e.g., MTT) assay results are variable. Sometimes PCA is cytotoxic, and sometimes it isn't. Answer: The effect of PCA on cell viability is highly dose-dependent and can differ between cell types.[5][6]
-
Dose-Response: PCA can have no significant effect at low concentrations (e.g., 1-50 µM in Caco-2 cells), induce cytotoxicity at higher concentrations (100-500 µM), and even show protective effects in other models.[7][8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.
-
Pro-oxidant vs. Antioxidant: While known as an antioxidant, at high concentrations or in certain cellular environments, PCA can exhibit pro-oxidant activity, leading to increased reactive oxygen species (ROS) and reduced cell viability.[8]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and at a consistent confluency at the start of each experiment. Stressed cells may respond differently to treatment.
-
Controls: Always include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve PCA) to rule out solvent-induced toxicity.
Question: I expected PCA to be anti-apoptotic, but my results show it is inducing apoptosis. Answer: PCA has dual effects on apoptosis; it can be anti-apoptotic in normal or stressed cells but pro-apoptotic in cancer cells.[5][9]
-
Cell Type is Critical: PCA has been shown to induce apoptosis in various cancer cell lines, including human leukemia and colon cancer cells.[6][8][9] Conversely, it can protect against apoptosis in other contexts, such as cisplatin-induced toxicity in kidney cells or oxidative stress in macrophages.[5][7]
-
Mechanism: In cancer cells, PCA can induce apoptosis by promoting oxidative stress and upregulating pathways involving p21 and caspases.[6][8] In protective scenarios, it often works by activating antioxidant pathways like Nrf2.[5][10] Ensure your experimental model aligns with the expected outcome.
Category 3: Analytical and Methodological Issues
Question: I am having trouble with my HPLC analysis of PCA. My peaks are broad, or the retention time is shifting. Answer: Reproducible HPLC analysis requires careful optimization of the mobile phase, column, and sample preparation.
-
Mobile Phase: A common mobile phase for PCA analysis is a gradient of an acidified aqueous solution (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like methanol or acetonitrile.[1][11] Ensure the pH of the mobile phase is consistent, as this can affect the ionization state and retention of PCA.
-
Column: A C18 column is typically used for PCA analysis.[1][11] Column degradation or contamination can lead to poor peak shape. Implement regular column washing protocols.
-
Sample Degradation: PCA can degrade under certain conditions (e.g., alkaline pH).[1][3] Ensure samples are prepared fresh and analyzed promptly. If degradation is suspected, run a stability test by analyzing the sample at different time points after preparation.
-
Method Validation: Validate your HPLC method for linearity, accuracy, and precision to ensure reliable quantification.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Protocatechuic Acid? A1: PCA's primary mechanism is its antioxidant activity. It can directly scavenge free radicals and chelate metal ions.[13] It also modulates key signaling pathways, notably by activating the Nrf2 antioxidant response pathway via JNK/p38 phosphorylation and inhibiting pro-inflammatory pathways like NF-κB.[5][10][14][15]
Q2: How should I prepare and store PCA solutions for experiments? A2: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in DMSO or ethanol.[2] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage beyond one day.[2]
Q3: What are typical effective concentrations of PCA in cell culture experiments? A3: The effective concentration varies widely depending on the cell line and the endpoint being measured. Concentrations for antioxidant and anti-inflammatory effects are often in the range of 10-100 µM.[7] Cytotoxic or pro-apoptotic effects in cancer cells may require higher concentrations, from 100 µM to over 500 µM.[6][8] A dose-response study is essential.
Q4: Is PCA sensitive to pH or light? A4: Yes. As a phenolic acid, PCA's stability and activity can be influenced by pH. It is more stable in acidic conditions.[3] Like many phenolic compounds, it can be sensitive to light, which can promote oxidation. Therefore, solutions should be stored in amber vials or protected from light.
Data Presentation
Table 1: Solubility of Protocatechuic Acid (PCA)
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | ~16.7 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~16.7 mg/mL | [2] |
| PBS (pH 7.2) | ~0.14 mg/mL | [2] |
| Water | Sparingly soluble |[1] |
Table 2: Reported Effective Concentrations of PCA in In Vitro Models
| Cell Line | Effect | Concentration Range | Reference |
|---|---|---|---|
| Caco-2 (Colon Cancer) | Apoptosis Induction | 100 - 250 µM | [6][8] |
| BUMPT (Mouse Proximal Tubular) | Protection from Cisplatin | 100 µM | [7] |
| Macrophages | Inhibition of oxLDL-induced Apoptosis | Not Specified | [5] |
| B16 (Melanoma) | Cytotoxicity | >100 µM (for derivatives) | [16] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 100 - 200 µM |[17] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay This protocol assesses the antioxidant capacity of PCA by measuring its ability to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol. Store in the dark.
-
Prepare a stock solution of PCA in ethanol. Create a series of dilutions to test various concentrations.
-
Use Trolox or Ascorbic Acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your PCA dilutions (or control/blank) to the wells. For the blank, use 100 µL of ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of inhibition using the formula: Inhibition % = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value, which is the concentration of PCA required to scavenge 50% of the DPPH radicals.[18]
-
Protocol 2: MTT Cell Viability Assay This protocol measures cell metabolic activity as an indicator of cell viability after treatment with PCA.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare fresh dilutions of PCA in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
-
Remove the old medium and replace it with the medium containing different concentrations of PCA. Include untreated and vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at ~570 nm.
-
-
Analysis:
-
Express results as a percentage of the vehicle control to determine the effect of PCA on cell viability.
-
Mandatory Visualizations
References
- 1. jetir.org [jetir.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. static.igem.org [static.igem.org]
- 5. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocatechuic Acid Ameliorates Cisplatin-Induced Inflammation and Apoptosis in Mouse Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 10. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Protocatechuic acid through modulation of signaling pathways and oxidative stress exerts protective effects in rat model of carbon tetrachloride-induced renal and reproductive toxicities - ProQuest [proquest.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. scispace.com [scispace.com]
how to improve the efficiency of Protizinic Acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Protizinic Acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy for the synthesis of this compound, chemically known as 2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid, involves a multi-step process. The key steps typically include the construction of the core phenothiazine structure, followed by the introduction of the propanoic acid side chain. A widely recognized method for forming the phenothiazine core is the Ullmann condensation reaction.[1]
Q2: What are the critical starting materials for this compound synthesis?
The synthesis generally begins with appropriately substituted diphenylamine precursors. For this compound, this would involve a substituted aniline and a substituted bromobenzene to form the necessary diphenylamine intermediate, which is then cyclized to create the phenothiazine core.
Q3: What are the major challenges in synthesizing the phenothiazine core?
The formation of the tricyclic phenothiazine core can be challenging. The traditional method involving the reaction of a diphenylamine with sulfur can require harsh reaction conditions.[2] An alternative, the Ullmann condensation, offers a more controlled approach but can be sensitive to catalyst quality, ligand choice, and reaction temperature.[1][3]
Q4: How is the propanoic acid side chain typically introduced?
The introduction of the propanoic acid side chain at the 2-position of the phenothiazine ring is a crucial step. This can be achieved through various methods, such as a Friedel-Crafts acylation to introduce a propanoyl group, which is then followed by a reduction or other modifications to yield the final propanoic acid moiety.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Ullmann condensation for phenothiazine core formation | Inefficient copper catalyst | Use freshly prepared, activated copper powder or a well-defined copper(I) catalyst with an appropriate ligand like a diamine or picolinic acid.[1] |
| High reaction temperature leading to decomposition | Optimize the reaction temperature. While traditional Ullmann reactions require high temperatures, modern catalytic systems may operate under milder conditions. | |
| Poor choice of solvent | Use a high-boiling, polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). | |
| Formation of undesired isomers during phenothiazine synthesis | Lack of regioselectivity in the cyclization step | The substitution pattern of the diphenylamine precursor is critical for directing the cyclization to the desired isomer. Careful design and synthesis of the starting materials are essential. |
| Difficulty in introducing the propanoic acid side chain | Deactivation of the phenothiazine ring towards electrophilic substitution | The nitrogen atom in the phenothiazine ring can be protected or the reaction can be carried out under conditions that favor substitution at the desired position. |
| Steric hindrance | If direct acylation is problematic, an alternative route involving a cross-coupling reaction to introduce a vinyl or allyl group, followed by oxidation, could be explored. | |
| Byproduct formation during N-methylation | Over-methylation or reaction at other sites | Use a stoichiometric amount of a mild methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base. Careful control of reaction time and temperature is crucial. |
| Challenges in purification of the final product | Presence of closely related impurities | Employ column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be effective for final purification. |
Experimental Protocols
Protocol 1: Synthesis of the Phenothiazine Core via Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide derivative to form the phenothiazine ring system.
Materials:
-
2-Amino-2'-halodiphenyl sulfide derivative
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or a diamine)
-
Base (e.g., potassium carbonate or cesium carbonate)
-
High-boiling aprotic solvent (e.g., DMF or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 2-amino-2'-halodiphenyl sulfide derivative, copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature (typically between 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenothiazine derivative.
Protocol 2: N-Methylation of the Phenothiazine Core
This protocol outlines the methylation of the nitrogen atom of the phenothiazine ring.
Materials:
-
Phenothiazine derivative
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the phenothiazine derivative in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Cool the solution in an ice bath and add the base portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add the methylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
mitigating off-target effects of Protizinic Acid in experiments
Welcome to the technical support center for Protizinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Polo-like Kinase 7 (PLK7). Its primary mechanism of action is the inhibition of the kinase activity of PLK7, a key regulator of the G2/M transition in the cell cycle. By inhibiting PLK7, this compound is designed to induce cell cycle arrest in rapidly dividing cells.
Q2: What are the known off-target effects of this compound?
A2: While highly potent against PLK7, this compound can exhibit off-target effects, particularly at concentrations above 1µM.[1] The most commonly observed off-target effects include:
-
Inhibition of PLK8: Due to structural similarity in the ATP-binding pocket, this compound can inhibit Polo-like Kinase 8 (PLK8).
-
Induction of Heat Shock Protein 70 (HSP70): Treatment with this compound can lead to an upregulation of HSP70, indicating a cellular stress response.
-
General Cytotoxicity: At high concentrations (>10µM), non-specific cytotoxicity unrelated to PLK7 inhibition has been observed.[2]
Q3: How can I confirm that the observed phenotype in my experiment is due to PLK7 inhibition and not an off-target effect?
A3: To confirm on-target activity, it is crucial to perform several control experiments. A primary method is to use a structurally distinct inhibitor of PLK7 to see if it recapitulates the phenotype observed with this compound. Additionally, genetic knockdown (e.g., using siRNA or CRISPR) of PLK7 should produce a similar biological effect.[3] If the phenotype persists after PLK7 knockdown in the presence of this compound, it is likely due to an off-target effect.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype.[2] In most cell lines, the IC50 for PLK7 inhibition is significantly lower than for off-target kinases.[4] Working at or near the IC50 for PLK7 will help to minimize off-target effects. For many cell-based assays, a concentration range of 100 nM to 1 µM is a good starting point.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM). |
| Off-Target Cytotoxicity | Compare the cytotoxic effects of this compound with a known PLK7 inhibitor with a different chemical scaffold. If the cytotoxicity profiles differ significantly, the effect may be off-target. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%). |
| Cell Culture Contamination | Regularly check cell cultures for any signs of contamination.[5][6] |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess the cellular uptake of this compound using techniques like mass spectrometry to measure intracellular compound concentration.[7] |
| Compound Instability | Check the stability of this compound in your cell culture medium over the time course of your experiment.[2] |
| Efflux Pump Activity | Some cell lines express efflux pumps that can actively remove small molecules. Co-treatment with a known efflux pump inhibitor can help to determine if this is a factor. |
| Cellular ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP levels. Consider this when comparing with biochemical assays that may use different ATP concentrations. |
Problem 3: Observed Phenotype Does Not Match Expected PLK7 Inhibition Effects
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Profile this compound against a panel of related kinases (especially PLK8) to determine its selectivity.[8][9] |
| Activation of a Compensatory Pathway | The inhibition of PLK7 may lead to the activation of a compensatory signaling pathway.[10][11] Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate this possibility. |
| Incorrect Target Hypothesis | Re-evaluate the role of PLK7 in your specific experimental system. Use genetic controls (siRNA/CRISPR) to validate that PLK7 is indeed responsible for the phenotype of interest.[3] |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (PLK7) and a known off-target kinase (PLK8). Data is presented as the half-maximal inhibitory concentration (IC50).
| Kinase | IC50 (nM) | Assay Type |
| PLK7 (On-Target) | 50 | Radiometric [³³P]-ATP |
| PLK8 (Off-Target) | 850 | Luminescence-based |
Table 2: Cellular Activity of this compound in HCT116 Cells
This table shows the cellular potency of this compound in a human colon cancer cell line (HCT116).
| Assay | EC50 (µM) | Endpoint |
| Cell Viability | 2.5 | 72-hour incubation, CellTiter-Glo® |
| Target Engagement | 0.2 | 4-hour incubation, NanoBRET™ |
| HSP70 Induction | 1.5 | 24-hour incubation, Western Blot |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a method for determining the IC50 of this compound against a panel of kinases.[12]
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.
-
Set up Kinase Reactions: In a 96-well plate, combine the kinase of interest, the appropriate substrate peptide, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate Reaction: Add [γ-³³P]ATP to each well to a final concentration that is at or below the Km for the specific kinase.
-
Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the engagement of this compound with PLK7 in living cells.[1]
-
Cell Preparation: Plate cells (e.g., HCT116) engineered to express a NanoLuc®-PLK7 fusion protein in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired amount of time (e.g., 2-4 hours).
-
Add Tracer: Add the cell-permeable fluorescent tracer specific for the PLK7 NanoBRET™ assay to all wells.
-
Add Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read Plate: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio for each well. The displacement of the tracer by this compound will result in a decrease in the BRET signal. Determine the EC50 value from the dose-response curve.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promocell.com [promocell.com]
- 6. 细胞培养疑难解答_细胞生长不良_细胞结块-默克生命科学 [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
improving the reproducibility of Protizinic Acid assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Protizinic Acid assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound quantification?
A1: this compound, a phenothiazine derivative, can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or direct UV-Vis spectrophotometry. These methods rely on the molecule's ability to absorb ultraviolet light at a specific wavelength. For biological samples, sample preparation steps like liquid-liquid extraction or solid-phase extraction are typically required to remove interfering substances.[1][2][3][4]
Q2: What are the critical storage conditions for this compound samples?
A2: As a phenothiazine derivative, this compound may be susceptible to degradation from light and oxidation. It is recommended to store stock solutions and samples protected from light and at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, freezing at -20 °C or below is advisable. The stability of phenothiazines in solution is also pH-dependent.
Q3: How can I ensure the accuracy of my calibration standards?
A3: Use a high-purity reference standard of this compound. Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve. It is crucial to use calibrated pipettes and volumetric flasks. Freshly prepare working standards for each assay run to minimize degradation. The linearity of the calibration curve should be verified, with a correlation coefficient (r²) of >0.99 being desirable.[5][6]
Q4: What are the expected validation parameters for a reliable this compound assay?
A4: A validated assay for a phenothiazine derivative like this compound should have well-defined performance characteristics. These include linearity over a specific concentration range, accuracy (typically within 85-115% recovery), precision (with a relative standard deviation of less than 15%), and defined limits of detection (LOD) and quantification (LOQ).[4][6][7]
Troubleshooting Guides
HPLC Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Peak Signal | - Incorrect wavelength setting on the UV detector.- Lamp in the detector is off or has failed.- No sample injected or incorrect sample volume.- Mobile phase composition is incorrect. | - Set the detector to the absorbance maximum of this compound (around 254 nm for many phenothiazines).- Check the detector lamp status and replace if necessary.- Verify injector function and sample loop volume.- Prepare fresh mobile phase and ensure correct proportions. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Mismatch between sample solvent and mobile phase.- Presence of active sites on the stationary phase. | - Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase whenever possible.- Use a mobile phase additive like triethylamine to mask silanol groups. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in pump flow rate.- Column aging. | - Prepare mobile phase carefully and consistently.- Use a column oven to maintain a stable temperature.- Check the pump for leaks or bubbles and ensure a consistent flow rate.- Equilibrate the column with the mobile phase before each run. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Precipitation of buffer in the mobile phase. | - Replace the guard column or filter.- Filter all samples and mobile phases before use.- Ensure buffer components are fully dissolved and miscible with the organic solvent. |
UV-Vis Spectrophotometry Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contaminated cuvettes or solvent.- Incorrect blank solution. | - Use clean, matched cuvettes.- Use high-purity solvents.- Ensure the blank contains all components of the sample solution except the analyte. |
| Non-linear Calibration Curve | - Concentrations are outside the linear range of the assay.- Sample degradation.- Interference from other compounds in the sample. | - Prepare a new set of standards within the expected linear range.- Prepare fresh standards and samples.- Perform sample cleanup (e.g., extraction) to remove interfering substances. |
| Inconsistent Readings | - Air bubbles in the cuvette.- Cuvette not positioned correctly in the light path.- Lamp instability. | - Gently tap the cuvette to dislodge any air bubbles.- Ensure the cuvette is consistently placed in the holder.- Allow the instrument to warm up sufficiently before taking readings. |
| Negative Absorbance Values | - Blank solution has a higher absorbance than the sample.- Incorrect instrument zeroing. | - Re-measure the blank and ensure it is the correct solution.- Re-zero the instrument with the appropriate blank. |
Quantitative Data Summary
The following tables provide representative validation data for the analysis of phenothiazine derivatives, which can be used as a benchmark for a this compound assay.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Interday/Intraday Variability (RSD) | < 14% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
| Accuracy (% Recovery) | 91 - 95% |
| (Data synthesized from similar phenothiazine derivative assays)[4][5] |
Table 2: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 2 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 5,000 - 6,500 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
| (Data synthesized from similar phenothiazine derivative assays)[8][9] |
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is a representative method based on published assays for structurally similar phenothiazine derivatives and should be optimized and validated for your specific application.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 15:85 v/v acetonitrile:0.18 M ammonium acetate, pH 5.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the determined λmax for this compound).[5]
-
Injection Volume: 20 µL.[5]
2. Sample Preparation (from plasma):
-
For direct injection, filter the plasma sample through a 0.45 µm filter.[5]
-
Alternatively, for extraction, mix 1 mL of plasma with a suitable organic solvent (e.g., heptane).[1]
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions in the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Representative UV-Vis Spectrophotometric Method for this compound Quantification
This protocol is a representative method and requires optimization and validation.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Reagents:
-
This compound reference standard.
-
Suitable solvent (e.g., methanol or a buffered aqueous solution).
-
For colorimetric assays, an oxidizing agent (e.g., arsenic acid or N-chlorosuccinimide) and an acidic buffer may be required.[1][8]
3. Procedure (Direct Measurement):
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm). Phenothiazine derivatives often exhibit absorbance maxima around 220-280 nm.[9][10]
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of each standard at the λmax.
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
This compound Signaling Pathway
This compound is known to inhibit Phospholipase A2 (PLA2), a key enzyme in the arachidonic acid signaling cascade. This pathway is crucial for the inflammatory response.
Caption: Inhibition of the Arachidonic Acid Pathway by this compound.
General Experimental Workflow for this compound Assay
This diagram outlines the general steps involved in the quantitative analysis of this compound from a biological sample.
Caption: General workflow for this compound quantification.
Logical Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common issues in this compound assays.
Caption: A logical approach to troubleshooting assay problems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Extractive spectrophotometric determination of some phenothiazine derivatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] Spectrophotometric Determination of some Phenothiazines Using N- Chlorosuccinimide | Semantic Scholar [semanticscholar.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
Phenothiazine Compounds Solubility & Handling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with phenothiazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do phenothiazine compounds often exhibit poor aqueous solubility?
A1: Phenothiazine and its derivatives possess a tricyclic, largely hydrophobic structure. This inherent lipophilicity leads to low solubility in aqueous solutions. The solubility of phenothiazine in water is extremely low, on the order of 0.00051 g/L at 20°C[1].
Q2: In which types of solvents are phenothiazine compounds generally more soluble?
A2: Phenothiazine compounds are typically more soluble in organic solvents. They show moderate to good solubility in solvents like ethanol, ether, chloroform, benzene, and hot acetic acid[1][2]. For instance, phenothiazine is slightly soluble in ethanol[1]. Specific solubility data for various derivatives in different organic solvents can be found in the tables below.
Q3: How does pH affect the solubility of phenothiazine derivatives?
A3: The solubility of many phenothiazine derivatives is highly dependent on pH. Most of these compounds are weak bases and are more soluble in acidic conditions where they can be protonated to form more soluble salts[2]. As the pH increases and approaches the pKa of the compound, the un-ionized, less soluble form predominates, which can lead to precipitation[3].
Q4: What are the initial signs of solubility issues in my experiment?
A4: Initial signs of solubility problems include the appearance of a precipitate (a solid forming from the solution), cloudiness or turbidity in the solution, or the formation of a thin film on the surface of the liquid or at the bottom of the container. These issues can occur when preparing stock solutions or when diluting a stock solution into an aqueous buffer or cell culture medium.
Q5: Can I heat the solution to dissolve my phenothiazine compound?
A5: Gentle heating can be a method to aid in the dissolution of some phenothiazine compounds. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use the lowest effective temperature and to monitor for any color changes, which might indicate degradation[4].
Solubility Data of Common Phenothiazine Derivatives
The following tables summarize the solubility of several common phenothiazine derivatives in various solvents. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Compound | Solvent | Solubility | Reference |
| Phenothiazine | Water | ~0.13 mg/mL (at 23°C) | [5] |
| Ethanol | Soluble | [5] | |
| Acetone | Soluble | [5] | |
| Ether | Soluble | [5] | |
| Chloroform | Insoluble | [5] | |
| Chlorpromazine | DMSO | ~10 mg/mL | [6] |
| Perphenazine | Ethanol | ~5 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] | |
| Dimethyl formamide | ~30 mg/mL | [7] | |
| Thioridazine | Water | Practically insoluble | [8] |
| Methylene chloride | Very soluble | [8] | |
| Methanol | Freely soluble | [8] | |
| Ethanol (96%) | Soluble | [8] | |
| Prochlorperazine | DMSO | ~10 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [6] |
Troubleshooting Guide
Issue 1: Precipitation upon preparation of stock solution.
-
Observation: The compound does not fully dissolve in the chosen solvent, or a precipitate forms after a short period.
-
Possible Causes & Solutions:
-
Incorrect Solvent: The chosen solvent may not be appropriate for the specific phenothiazine derivative.
-
Solution: Refer to the solubility data tables above or consult the literature for a more suitable organic solvent such as DMSO, ethanol, or DMF.
-
-
Concentration Too High: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in that solvent.
-
Solution: Try preparing a more dilute stock solution. It is often better to have a lower concentration stock that is fully dissolved than a higher concentration with precipitated material.
-
-
Low Temperature: The ambient temperature may be too low, reducing the solubility.
-
Solution: Gentle warming of the solution in a water bath may help. Be cautious to avoid overheating, which could cause degradation.
-
-
Issue 2: Precipitation when diluting stock solution into aqueous buffer or media.
-
Observation: The aqueous solution becomes cloudy or a precipitate forms immediately or over time after adding the phenothiazine stock solution.
-
Possible Causes & Solutions:
-
Poor Aqueous Solubility: The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Solution 1 (Co-solvents): If the experimental system allows, including a small percentage of the organic solvent used for the stock solution (e.g., up to 1% DMSO or ethanol) in the final aqueous medium can help maintain solubility. Always run a vehicle control to account for any effects of the solvent.
-
Solution 2 (pH Adjustment): For basic phenothiazine derivatives, lowering the pH of the aqueous buffer can increase solubility. Ensure the final pH is compatible with your experimental setup (e.g., cell viability).
-
Solution 3 (Solubilizing Agents): Consider using solubilizing agents such as cyclodextrins. These can form inclusion complexes with the phenothiazine molecule, increasing its aqueous solubility.
-
-
Salt Effects: The high salt concentration in some buffers or media can decrease the solubility of organic compounds (salting out).
-
Solution: If possible, try using a buffer with a lower salt concentration.
-
-
Issue 3: Distinguishing between precipitation and degradation.
-
Observation: There is a visible change in the solution over time, but it is unclear if it is due to the compound coming out of solution or chemical degradation.
-
Visual Cues:
-
Precipitation: Typically appears as crystalline or amorphous solid particles suspended in the solution or settled at the bottom. The solution may appear cloudy or hazy. The color of the precipitate is usually the same as the solid compound.
-
Degradation: Often accompanied by a color change in the solution itself. Phenothiazines are known to oxidize, which can result in the solution turning yellow, pink, or even violet over time upon exposure to air and light[9]. The appearance of new colored species is a strong indicator of degradation.
-
-
Confirmation:
-
Reversibility: Try gently warming the solution. If the solid redissolves, it is likely precipitation. Degradation is an irreversible chemical change.
-
Analytical Methods: Techniques like UV-Vis spectrophotometry or HPLC can be used to analyze the solution. A change in the absorption spectrum or the appearance of new peaks in the chromatogram would confirm degradation[4][10].
-
Experimental Protocols
Protocol 1: Preparation of a Phenothiazine Stock Solution
-
Determine the appropriate solvent: Based on available data or preliminary tests, select a solvent in which the phenothiazine compound is highly soluble (e.g., DMSO, ethanol).
-
Weigh the compound: Accurately weigh the desired amount of the phenothiazine derivative using an analytical balance.
-
Dissolve the compound:
-
Place the weighed compound into a sterile, appropriate-sized tube or vial.
-
Add a small volume of the chosen solvent and vortex or sonicate until the compound is fully dissolved.
-
Gradually add more solvent to reach the final desired concentration, ensuring the compound remains in solution at each step.
-
-
Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber vial) at the recommended temperature (often -20°C or -80°C) to minimize degradation and solvent evaporation.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins (Kneading Method)
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Molar Ratio: Determine the desired molar ratio of the phenothiazine to the cyclodextrin (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the accurately weighed phenothiazine and cyclodextrin in a mortar.
-
Add a small amount of a hydroalcoholic mixture (e.g., water:ethanol 1:1 v/v) to form a thick paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
During kneading, the solvent facilitates the inclusion of the phenothiazine molecule into the cyclodextrin cavity.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to remove the solvent.
-
Final Product: The resulting solid inclusion complex can be crushed into a fine powder and will exhibit improved aqueous solubility compared to the parent phenothiazine compound.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a carrier: Choose a water-soluble polymer carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).
-
Dissolution:
-
Dissolve both the phenothiazine compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture) in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
This will result in the formation of a thin film or solid mass on the inner surface of the flask.
-
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Final Product: The resulting solid dispersion, where the drug is dispersed within the polymer matrix, can be collected and ground into a powder. This formulation can enhance the dissolution rate and apparent solubility of the phenothiazine.
Visualizations
Dopamine Signaling Pathway and Phenothiazine Inhibition
Phenothiazine antipsychotics primarily exert their effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Dopamine signaling pathway and the antagonistic action of phenothiazines.
Experimental Workflow for Troubleshooting Precipitation
This workflow outlines a logical sequence of steps to diagnose and resolve precipitation issues encountered during experiments with phenothiazine compounds.
A logical workflow for troubleshooting phenothiazine precipitation.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Thioridazine CAS#: 50-52-2 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The determination of sulphoxide in degraded phenothiazine formulations by difference spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Protizinic Acid: An Analysis of its Anti-Inflammatory Mechanism of Action Based on Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protizinic Acid, a phenothiazine derivative, demonstrated notable anti-inflammatory properties in a series of preclinical studies conducted primarily in the 1980s. These foundational investigations established its mechanism of action as a potent anti-inflammatory agent with a comparatively favorable profile regarding ulcerogenic activity when compared to other non-steroidal anti-inflammatory drugs (NSAIDs) of that era. The primary mechanism appears to be centered on the modulation of the arachidonic acid cascade, specifically through the inhibition of phospholipase A2 (PLA2), and its effects on the production of oxygen radicals.
It is critical to note that a comprehensive search of recent scientific literature reveals a significant lack of contemporary research on this compound. The data presented in this guide are based on these older, foundational studies. Therefore, the validation of its mechanism of action through modern molecular and cellular techniques is not available in the public domain.
Comparative Analysis of Anti-Inflammatory Activity
This compound (PRT) was evaluated against several other NSAIDs in various in vivo and in vitro models of inflammation. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparative Efficacy in a Carrageenin-Induced Edema Model[1]
| Compound | ED₃₀ (mg/kg, oral) | Relative Potency (vs. This compound) |
| Indomethacin (IM) | < 18.0 | Higher |
| Diclofenac Sodium (DF) | < 18.0 | Higher |
| This compound (PRT) | 18.0 | 1.0 |
| Mepirizole | > 18.0 | Lower |
| Flufenamic Acid | > 18.0 | Lower |
Table 2: Comparative Efficacy in a UV-Induced Erythema Model[1]
| Compound | ED₅₀ (mg/kg, oral) | Relative Potency (vs. This compound) |
| This compound (PRT) | 1.07 | 1.0 |
| Indomethacin (IM) | > 1.07 | Lower |
| Diclofenac Sodium (DF) | > 1.07 | Lower |
Table 3: In Vitro Inhibitory Activity[1][2]
| Assay | IC₅₀ (M) |
| Protein Denaturation | 0.89 x 10⁻⁵ |
| Platelet Aggregation (Arachidonic Acid-Induced) | 5.55 x 10⁻⁵ |
| Phospholipase A2 (PLA2) Activity | 2.1 x 10⁻⁴ |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound, as suggested by early studies, involves the inhibition of the prostaglandin and leukotriene pathways through its effect on phospholipase A2. It also appears to influence the production of reactive oxygen species.
Caption: Proposed mechanism of action of this compound via inhibition of Phospholipase A2.
Experimental Protocols
The following are summaries of the experimental methodologies described in the foundational studies.
Carrageenin-Induced Edema in Rats[1]
-
Animal Model: Male Wistar rats.
-
Procedure: A 1% solution of carrageenin was injected into the subplantar region of the rat's hind paw to induce edema.
-
Drug Administration: this compound and other NSAIDs were administered orally one hour before the carrageenin injection.
-
Measurement: The volume of the paw was measured using a plethysmometer at various time points after the injection. The percentage of inhibition of edema was calculated by comparing the paw volume in the drug-treated group to the control group.
-
Endpoint: The ED₃₀, the dose required to produce a 30% inhibition of edema, was determined.
Ultraviolet-Induced Erythema in Guinea Pigs[1]
-
Animal Model: Male Hartley guinea pigs.
-
Procedure: The dorsal skin of the guinea pigs was shaved, and a specific area was exposed to ultraviolet radiation to induce erythema.
-
Drug Administration: The test compounds were administered orally.
-
Measurement: The intensity of the erythema was scored visually at different time points after UV exposure.
-
Endpoint: The ED₅₀, the dose that caused a 50% reduction in the erythema score, was calculated.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay[2]
-
Enzyme Source: Not specified in the abstract.
-
Substrate: Not specified in the abstract.
-
Procedure: The activity of PLA2 was measured in the presence and absence of this compound and other NSAIDs.
-
Endpoint: The IC₅₀, the concentration of the drug that inhibited 50% of the PLA2 activity, was determined.
Comparative Effects on Oxygen Radical Production
This compound's inhibitory effects on the production of oxygen radicals were compared with other NSAIDs across various in vitro assays. The relative inhibitory potency varied depending on the experimental system.[1]
Caption: Relative inhibitory potency of this compound (PRT) on oxygen radical production.
Conclusion and Future Directions
The early research on this compound established it as a potent anti-inflammatory agent with a mechanism of action likely involving the inhibition of phospholipase A2 and modulation of oxygen radical production. Its favorable profile in terms of ulcerogenic potential compared to other NSAIDs of its time was a significant finding.
However, the absence of recent studies is a major gap in the understanding of this compound. Modern research methodologies could provide a more detailed and validated understanding of its molecular targets and signaling pathways. Future investigations could focus on:
-
Re-evaluation of its inhibitory profile against a broader range of inflammatory mediators and enzymes using current assay technologies.
-
Elucidation of its specific molecular interactions with its targets through structural biology and computational modeling.
-
Transcriptomic and proteomic studies to understand its global effects on inflammatory cells.
-
Validation of its efficacy and safety in contemporary, well-controlled preclinical and potentially clinical settings.
Without such updated research, this compound remains a compound of historical interest with a mechanism of action that is not fully validated by current scientific standards.
References
A Comparative Analysis of Protizinic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Protizinic Acid, a phenothiazine derivative, with other established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The analysis is based on available preclinical experimental data to assist researchers and professionals in drug development in understanding its potential therapeutic profile.
Mechanism of Action: A Broader Spectrum of Inhibition
This compound (PRT) demonstrates a distinct mechanism of action compared to many conventional NSAIDs. While most NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), this compound has been shown to inhibit phospholipase A2 (PLA2) activity.[1][2] This upstream inhibition of the arachidonic acid cascade differentiates it from many other agents in this class. The IC50 value for PLA2 inhibition by this compound is reported to be 2.1 x 10⁻⁴ M.[1] In contrast, common NSAIDs like indomethacin and ibuprofen showed no significant effect on PLA2 activity at similar concentrations.[1]
This broader pharmacological activity on the prostaglandin system suggests a potentially different efficacy and side-effect profile.[1] Furthermore, this compound has been observed to inhibit the production of oxygen radicals, a key component of the inflammatory response.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound in comparison to traditional NSAIDs.
Comparative Efficacy: Preclinical Data
Preclinical studies have compared the anti-inflammatory and analgesic potency of this compound with various other NSAIDs. The following tables summarize the available quantitative data from these studies.
Table 1: Comparative Anti-inflammatory and Analgesic Activity
| Drug | Carrageenin Edema (ED30, mg/kg, oral) | UV Erythema (ED50, mg/kg, oral) | Protein Denaturation (IC50, M) | Platelet Aggregation (IC50, M) |
| This compound | 18.0[3] | 1.07[3] | 0.89 x 10⁻⁵[3] | 5.55 x 10⁻⁵[3] |
| Indomethacin | < 18.0[3] | > 1.07[3] | > 0.89 x 10⁻⁵[3] | < 5.55 x 10⁻⁵[3] |
| Diclofenac Sodium | < 18.0[3] | > 1.07[3] | > 0.89 x 10⁻⁵[3] | < 5.55 x 10⁻⁵[3] |
| Ibuprofen | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: For Indomethacin and Diclofenac, "<" indicates higher potency and ">" indicates lower potency compared to this compound based on the ranking provided in the source.[3]
In the carrageenan-induced edema model, this compound was ranked third in potency after indomethacin and diclofenac sodium out of 15 agents tested.[3] However, it was the most potent agent in the ultraviolet erythema and protein denaturation assays.[3] Its inhibitory effect on platelet aggregation was moderate, ranking sixth after several other NSAIDs.[3]
Gastrointestinal Safety Profile
A significant concern with NSAID therapy is the risk of gastrointestinal adverse effects, primarily due to the inhibition of COX-1 in the gastric mucosa. Preclinical data suggests that this compound may have a favorable gastrointestinal safety profile compared to its anti-inflammatory potency.
Table 2: Comparative Ulcerogenic Activity
| Drug | Ulcerogenic Activity |
| This compound | Relatively weak ulcerogenic activity[3] |
| Indomethacin | Potent ulcerogenic activity |
| Diclofenac Sodium | Potent ulcerogenic activity |
The available research indicates that this compound possesses a relatively weak ulcerogenic activity in contrast to its potent anti-inflammatory effects.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
1. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute inflammation.
-
Animals: Male Wistar rats (or similar strain), weighing 150-200g.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds (this compound or other NSAIDs) or vehicle (control) are administered orally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
The volume of the paw is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of edema inhibition is calculated for each group compared to the control group.
-
The ED30 (the dose causing 30% inhibition of edema) is then determined.
-
2. Ultraviolet (UV) Erythema in Guinea Pigs
This model is used to evaluate the effect of drugs on UV-induced inflammation.
-
Animals: Albino guinea pigs.
-
Procedure:
-
The dorsal skin of the guinea pigs is shaved.
-
The animals are exposed to a controlled dose of UV radiation from a mercury lamp.
-
The test compounds are administered orally at various doses before or after UV exposure.
-
The intensity of the resulting erythema is scored at specific time points after UV exposure (e.g., 2, 4, and 6 hours).
-
The ED50 (the dose causing 50% inhibition of erythema) is calculated.
-
3. In Vitro Protein Denaturation
This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a process involved in inflammation.
-
Procedure:
-
A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.
-
The test compounds are added to the BSA solution at various concentrations.
-
The mixture is heated to induce protein denaturation.
-
The turbidity of the solution, which correlates with the extent of protein denaturation, is measured using a spectrophotometer.
-
The concentration of the test compound that causes 50% inhibition of protein denaturation (IC50) is determined.
-
Below is a diagram illustrating a general workflow for the comparative evaluation of NSAIDs based on these preclinical models.
Conclusion
Based on the available preclinical data, this compound emerges as a potent anti-inflammatory agent with a potentially safer gastrointestinal profile compared to some traditional NSAIDs like indomethacin. Its unique mechanism of action, involving the inhibition of PLA2, suggests it may offer a different therapeutic approach within the NSAID class. However, it is crucial to note that this compound does not appear to have widespread clinical approval in major markets, and the available data is primarily from preclinical studies.[4] Further research, including comprehensive clinical trials, would be necessary to fully elucidate its therapeutic potential and comparative efficacy and safety in humans.
References
- 1. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | MedPath [trial.medpath.com]
Evaluating the Ulcerogenic Activity of Protizinic Acid in Comparison to Other NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ulcerogenic activity of protizinic acid against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data to aid in the evaluation of its gastrointestinal safety profile.
Comparative Analysis of Ulcerogenic and Anti-inflammatory Activity
This compound, a phenothiazine derivative, has demonstrated potent anti-inflammatory effects. A key consideration for any NSAID is its potential to induce gastric ulceration. A comparative study on the pharmacological activities of this compound and various other NSAIDs revealed that this compound appears to have a relatively weak ulcerogenic activity in contrast to its potent anti-inflammatory activity.[1]
Table 1: Summary of Anti-inflammatory Potency and Qualitative Ulcerogenic Activity
| NSAID | Anti-inflammatory Potency (Carrageenan Edema Model) | Ulcerogenic Activity (Qualitative) |
| This compound | ED30: 18.0 mg/kg (oral)[1] | Relatively weak[1] |
| Indomethacin | More potent than this compound[1] | High |
| Diclofenac Sodium | More potent than this compound[1] | High |
| Ibuprofen | Less potent than this compound | Moderate |
ED30: The dose required to produce 30% of the maximum effect.
One study highlighted that in the carrageenin edema model, the ED30 of this compound was 18.0 mg/kg, ranking third in potency after indomethacin and diclofenac sodium among the 15 agents tested.[1] In other models, such as ultraviolet erythema and protein denaturation, this compound was found to be the most potent among all agents tested.[1]
Experimental Protocols
The following is a detailed methodology for a common experimental model used to evaluate the ulcerogenic activity of NSAIDs in rats.
NSAID-Induced Gastric Ulcer Model in Rats
1. Animals:
-
Male Wistar rats (180-220g) are typically used.
-
Animals are housed in cages with raised mesh bottoms to prevent coprophagy.
-
They are fasted for 24 hours before the experiment but allowed free access to water.
2. Drug Administration:
-
The test compounds (this compound and other NSAIDs) and a control vehicle (e.g., 1% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.).
-
Dosage levels should be determined based on the anti-inflammatory effective doses of each compound.
3. Ulcer Induction:
-
Following drug administration, the animals are deprived of food and water for a specified period, typically 4-6 hours.
4. Evaluation of Gastric Lesions:
-
After the induction period, the animals are euthanized by a humane method (e.g., CO2 inhalation or cervical dislocation).
-
The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is then examined for the presence of ulcers or lesions using a magnifying glass or a dissecting microscope.
5. Ulcer Index Determination:
-
The severity of the lesions is scored based on a predetermined scale. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Redness and swelling of the mucosa
-
2 = Single or multiple small erosions
-
3 = Multiple large erosions
-
4 = Large ulcers with or without perforation
-
-
The ulcer index for each stomach is calculated by summing the scores for all lesions.
-
The mean ulcer index for each treatment group is then calculated.
6. Statistical Analysis:
-
The data are typically analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the significance of the differences between the treatment groups and the control group.
Signaling Pathways in NSAID-Induced Ulceration
The primary mechanism of NSAID-induced gastric mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins play a protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.
Caption: Signaling pathway of NSAID-induced gastric ulceration.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the ulcerogenic activity of NSAIDs.
Caption: Experimental workflow for evaluating NSAID ulcerogenic activity.
Conclusion
References
Head-to-Head In Vivo Comparison: Protizinic Acid vs. Diclofenac
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Protizinic Acid and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a head-to-head analysis of their pharmacological activities based on available in vivo and in vitro studies, with a focus on anti-inflammatory efficacy and ulcerogenic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of these two compounds.
Quantitative Comparison of Pharmacological Activities
A key comparative study evaluated the potency of this compound (PRT) against Diclofenac sodium (DF) and other NSAIDs across several experimental models. The results, summarized below, indicate that while Diclofenac demonstrates superior potency in the carrageenan-induced edema model, this compound exhibits the highest potency in the ultraviolet erythema model and in vitro protein denaturation assay among the tested agents.[1]
| Parameter | Experimental Model | This compound (PRT) | Diclofenac Sodium (DF) | Relative Potency Ranking (PRT) |
| Anti-inflammatory Activity (ED30) | Carrageenan-induced edema (oral admin.) | 18.0 mg/kg | More potent than PRT | 3rd (after Indomethacin and DF) |
| Anti-inflammatory Activity (ED50) | Ultraviolet erythema (oral admin.) | 1.07 mg/kg | Less potent than PRT | 1st (most potent) |
| In Vitro Anti-inflammatory Activity (IC50) | Protein denaturation | 0.89 x 10⁻⁵ M | Less potent than PRT | 1st (most potent) |
| Anti-platelet Activity (IC50) | Arachidonic acid-induced platelet aggregation | 5.55 x 10⁻⁵ M | More potent than PRT | 6th |
| Ulcerogenic Activity | General Observation | Relatively weak ulcerogenic activity | Implied higher ulcerogenic potential | Favorable safety profile indicated |
Mechanism of Action and Signaling Pathways
The anti-inflammatory, analgesic, and antipyretic effects of both this compound and Diclofenac are primarily attributed to their modulation of the inflammatory cascade, albeit through potentially different primary and secondary mechanisms.
Diclofenac Signaling Pathway
Diclofenac is a well-established NSAID that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[2][3][4] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] Research suggests Diclofenac's pharmacological activity extends beyond COX inhibition, potentially including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[2]
References
- 1. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. jptcp.com [jptcp.com]
Protizinic Acid: A Comparative Analysis of its Anti-Inflammatory Effects in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protizinic Acid's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) across various experimental models. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of its therapeutic potential.
Comparative Efficacy of this compound
This compound (PRT) has demonstrated significant anti-inflammatory properties in multiple preclinical models. Its efficacy in comparison to other established NSAIDs is summarized below.
In Vivo Anti-Inflammatory and Ulcerogenic Activities
The following table outlines the effective doses (ED) and inhibitory concentrations (IC) of this compound and other NSAIDs in various animal models of inflammation and ulceration. Lower values indicate higher potency.
| Experimental Model | Parameter | This compound (PRT) | Indomethacin (IM) | Diclofenac Sodium (DF) | Metiazinic Acid (MA) | Reference |
| Carrageenin-induced Edema (rat) | ED₃₀ (mg/kg, oral) | 18.0 | < 18.0 | < 18.0 | > 18.0 | [1] |
| Ultraviolet Erythema (guinea pig) | ED₅₀ (mg/kg, oral) | 1.07 | > 1.07 | > 1.07 | > 1.07 | [1] |
| Arachidonic Acid-induced Erythema (guinea pig) | Inhibition at 30 mg/kg (oral) | Significant | Significant | Not Tested | Not Tested | [2] |
| PGE₂-induced Erythema (guinea pig) | Inhibition at 30 mg/kg (oral) | Significant | Not Significant | Not Tested | Not Tested | [2] |
| Stomach Ulcer Induction (rat) | Ulcerogenic Activity | Relatively weak | Potent | Potent | Not specified | [1] |
In Vitro Anti-Inflammatory and Biochemical Activities
The in vitro inhibitory effects of this compound on key inflammatory mediators and processes are detailed below.
| Assay | Parameter | This compound (PRT) | Indomethacin (IM) | Ibuprofen (IB) | Phenylbutazone (PB) | Metiazinic Acid (MA) | Reference |
| Protein Denaturation | IC₅₀ (M) | 0.89 x 10⁻⁵ | > 0.89 x 10⁻⁵ | Not Tested | Not Tested | > 0.89 x 10⁻⁵ | [1] |
| Platelet Aggregation (Arachidonic Acid-induced) | IC₅₀ (M) | 5.55 x 10⁻⁵ | < 5.55 x 10⁻⁵ | Not Tested | Not Tested | > 5.55 x 10⁻⁵ | [1] |
| Phospholipase A₂ (PLA₂) Activity | IC₅₀ (M) | 2.1 x 10⁻⁴ | No effect at 3 x 10⁻⁴ | No effect at 3 x 10⁻⁴ | Not Tested | Not Tested | [2] |
| Xanthine Oxidase Assay | Relative Inhibitory Potency | PRT > MA = IM > IB = PB | [2] | ||||
| Rabbit Neutrophil Myeloperoxidase Assay | Relative Inhibitory Potency | PB > IM > PRT > MA = IB | [2] | ||||
| Guinea Pig Macrophage Oxygen Radical Production | Relative Inhibitory Potency | IM > PB > PRT > MA > IB | [2] | ||||
| Aggregated IgG-bound Micropore Filter Assay | Relative Inhibitory Potency | PRT > MA > PB > IM = IB | [2] |
Experimental Protocols
A detailed description of the methodologies used in the cited experiments is provided below to enable replication and further investigation.
In Vivo Models
-
Carrageenin-induced Edema: Male Wistar rats were orally administered with the test compounds. One hour later, 0.1 ml of 1% carrageenin solution was injected into the subplantar region of the hind paw. The paw volume was measured before and 3 hours after the carrageenin injection to determine the percentage of edema inhibition. The ED₃₀ was calculated as the dose that caused a 30% inhibition of edema.[1]
-
Ultraviolet Erythema: The backs of male Hartley guinea pigs were depilated, and the animals were exposed to ultraviolet radiation. The test compounds were administered orally one hour before UV exposure. The erythema was scored 4 hours after exposure, and the ED₅₀, the dose causing 50% inhibition of the erythema, was determined.[1]
-
Arachidonic Acid and PGE₂-induced Erythema: Male Hartley guinea pigs were orally administered with the test compounds. One hour later, arachidonic acid or prostaglandin E₂ was applied to the dorsal skin. The resulting erythema was evaluated and the inhibitory effects of the compounds were assessed.[2]
In Vitro Assays
-
Protein Denaturation: Bovine serum albumin was used to assess the anti-denaturation activity of the compounds. The IC₅₀, the concentration of the drug that produced 50% inhibition of protein denaturation, was determined.[1]
-
Platelet Aggregation: Platelet-rich plasma was prepared from rabbit blood. The aggregation of platelets induced by arachidonic acid was measured using an aggregometer. The IC₅₀ was calculated as the concentration of the compound that caused a 50% inhibition of aggregation.[1]
-
Phospholipase A₂ (PLA₂) Activity: The activity of PLA₂ was measured, and the IC₅₀ value was determined as the concentration of the drug that inhibited the enzyme activity by 50%.[2]
-
Oxygen Radical Production Assays: Various assays were employed to measure the inhibition of oxygen radical production, including the xanthine oxidase assay, rabbit neutrophil myeloperoxidase assay, and a guinea pig macrophage assay. The relative inhibitory potency of the compounds was determined.[2]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through its influence on the prostaglandin synthesis pathway and its ability to modulate the production of reactive oxygen species.
References
- 1. [Comparative study on the pharmacological activities of this compound and various non-steroidal anti-inflammatory agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on the prostaglandins system and the production of oxygen radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing the potency of various non-steroidal anti-inflammatory agents
This guide provides a comprehensive comparison of the potency of various non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative efficacy of these agents through in vitro and in vivo experimental data.
Introduction
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators of inflammation.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression increases during inflammatory processes.[3] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[4]
The potency of an NSAID is frequently evaluated by its 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The ratio of these IC50 values (COX-1/COX-2) is a critical indicator of the drug's selectivity. A higher ratio suggests greater selectivity for COX-2, which is often a desirable characteristic in developing NSAIDs with a favorable safety profile.[5] This guide presents a compilation of IC50 data for a range of commonly used NSAIDs, details the experimental protocols used to determine these values, and visualizes the underlying biochemical pathways and experimental workflows.
Data Presentation: Comparative Potency of NSAIDs
The following tables summarize the in vitro potency and selectivity of various NSAIDs based on their IC50 values for COX-1 and COX-2 inhibition, as determined by the human whole blood assay.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition of Various NSAIDs
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Highly COX-2 Selective | ||||
| Etoricoxib | 130 | 1.23 | 106 | [6] |
| Rofecoxib | 56 | 1.6 | 35 | [6] |
| Valdecoxib | 33 | 1.1 | 30 | [6] |
| Celecoxib | 16 | 0.54 | 7.6 - 30 | [5][6] |
| Moderately COX-2 Selective | ||||
| Meloxicam | 4.2 | 0.21 | 2.0 - 18 | [5][6] |
| Diclofenac | 1.1 | 0.038 | 3 - 29 | [5][6] |
| Etodolac | 2.6 | 0.11 | 2.4 | [6] |
| Nimesulide | 8.8 | 1.2 | 7.3 | [6] |
| Non-Selective | ||||
| Ibuprofen | 12 | 22 | 0.2 - 0.55 | [6][7] |
| Naproxen | 4.9 | 9.3 | 0.53 | [8] |
| Indomethacin | 0.7 | 1.7 | 0.4 | [6] |
| Piroxicam | 0.2 | 2.5 | 0.08 | [6] |
Note: IC50 values and selectivity ratios can vary between studies due to differences in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for evaluating NSAID potency, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: Arachidonic Acid Cascade and NSAID Mechanism of Action.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidance for Protizinic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for Protizinic Acid could not be located in the public domain. The following guidance is based on general best practices for handling potentially potent pharmaceutical compounds and should not be considered a substitute for the official SDS. It is imperative to obtain the SDS from your supplier before any handling, storage, or disposal of this compound. The SDS will contain specific, critical information regarding the hazards, necessary precautions, and emergency procedures for this particular substance.
Immediate Safety and Logistical Information
This compound is a non-steroidal anti-inflammatory agent. As with any active pharmaceutical ingredient (API) of unknown specific toxicity, it should be handled with a high degree of caution in a controlled laboratory environment. The primary goal is to prevent personnel exposure and environmental contamination. Engineering controls should be the primary means of protection, with personal protective equipment (PPE) serving as a crucial secondary barrier.
Personal Protective Equipment (PPE)
Due to the lack of specific data, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Recommended Equipment | Purpose |
| Respiratory | A NIOSH-approved respirator with P100 (or N100) particulate filters is essential. For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered.[1][2] | To prevent inhalation of fine powder, which is a primary route of exposure for potent compounds. |
| Eye and Face | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1][3] | To protect the eyes and face from contact with the chemical powder and from potential splashes during solution preparation. |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contamination is suspected.[2][4] | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached. |
| Body | A disposable, low-permeability lab coat or coveralls should be worn. Ensure cuffs are tucked into the inner gloves.[1][3] | To protect the skin and personal clothing from contamination. |
| Foot | Closed-toe, chemical-resistant shoes or shoe covers must be worn.[1][3] | To protect the feet from spills and to prevent the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
This procedure outlines a general workflow for handling this compound powder. This should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Preparation:
-
Ensure the designated handling area (e.g., fume hood) is clean and certified.
-
Gather all necessary equipment and materials, including PPE, weighing papers, spatulas, and waste containers.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within a containment device (e.g., a ventilated balance enclosure or fume hood).
-
Use disposable weighing boats or papers to avoid cross-contamination.
-
Handle the container of this compound with care to avoid generating airborne dust.
-
Slowly and carefully transfer the desired amount of powder.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the weighed powder in a closed or partially covered vessel within the containment area.
-
Stir gently to dissolve, avoiding splashing.
-
-
Post-Handling:
-
Securely cap the stock container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the powder. Use a validated cleaning procedure.
-
Carefully doff PPE, avoiding self-contamination. Dispose of all disposable PPE in a designated hazardous waste container.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, lab coats) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain. As a non-steroidal anti-inflammatory drug (NSAID), improper disposal can pose a risk to the environment.[5][6]
-
Decontamination: All non-disposable equipment must be thoroughly decontaminated following a validated procedure before being removed from the designated handling area.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for safely handling a potent chemical compound like this compound.
Caption: General workflow for handling this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. pppmag.com [pppmag.com]
- 3. epa.gov [epa.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Removal of Non-Steroidal Anti-Inflammatory Drugs from Aqueous Environments with Reusable Ionic-Liquid-based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
